Tetrakis(4-iodophenyl)ethene

Overview

Description

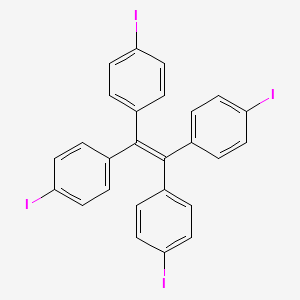

Tetrakis(4-iodophenyl)ethene is a chemical compound with the molecular formula C26H16I4 . It is used in various research and development applications .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it has been synthesized in the aqueous phase by a surfactant-assisted self-assembly method . Another method involves the Sonogashira-Hagihara cross-coupling reaction of this compound with 1,4-diethynylbenzene .Molecular Structure Analysis

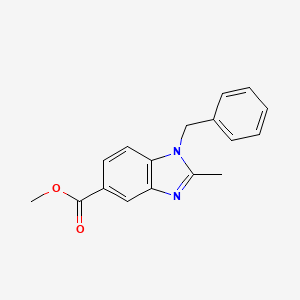

The molecular structure of this compound is composed of a central ethene group with four iodophenyl groups attached . The intense π–π stacking interactions between the molecules can lead to their aggregation .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used to dope perylene microcrystals, enhancing their electrochemiluminescence signal . It can also react with different alkyne monomers in the synthesis of microporous polymers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 836.02 . Its melting point is greater than 250°C, and its predicted boiling point is 621.9±55.0°C . The predicted density is 2.122±0.06 g/cm3 .Scientific Research Applications

Sensing and Detection

- Tetrakis(4-iodophenyl)ethene derivatives have been used in the creation of luminescent metal-organic frameworks for sensing volatile organic compounds. These frameworks exhibit strong fluorescence and are capable of gas adsorption and sensing (Liu et al., 2015).

Photophysical Properties and Coordination Chemistry

- Derivatives of this compound, like tetrakis(2-hydroxyphenyl)ethene, have been explored for their unique structural properties conducive to polymetallic coordination chemistry and catalysis (Verkerk et al., 2002).

- The compound's derivatives also exhibit significant electrochemical properties, including the potential for use in applications like cyclic voltammetry and IR spectroelectrochemistry (Schreivogel et al., 2006).

Solid-State Photoluminescence

- Some ethene derivatives substituted with polycyclic aromatic hydrocarbons show distinct aggregation-induced emission characteristics, making them suitable for efficient solid-state photoluminescence applications (Zhang et al., 2015).

Solar Cell Applications

- Derivatives of this compound have been synthesized for use as efficient and robust hole transport materials in solar cells, particularly in methyl ammonium lead iodide perovskite solar cells, demonstrating high light-to-energy conversion efficiencies (Cabau et al., 2015).

Molecular Conductance

- The compound has been utilized in the study of single-molecule conductance, providing insights into through-bond transmission and quantum interference in molecular junctions (Rivero et al., 2020).

Mechanism of Action

Mode of Action

It is known that the compound can be used as a building block in the synthesis of covalent organic frameworks (cofs) . In these frameworks, the compound interacts with other components to form a rigid, porous structure .

Biochemical Pathways

The compound’s role in the formation of cofs suggests it may influence pathways related to material synthesis and light emission .

Result of Action

The primary known result of 1,1,2,2-Tetrakis(4-iodophenyl)ethene’s action is the formation of COFs. These frameworks have been observed to emit bright yellow light, indicating the compound may have applications in fluorescence and light-emitting technologies .

properties

IUPAC Name |

1-iodo-4-[1,2,2-tris(4-iodophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16I4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMHYDQYAZCSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)

![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)

![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)